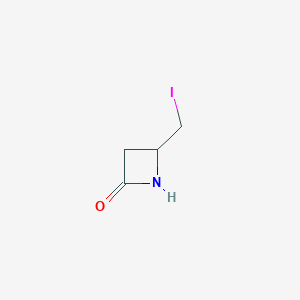

4-(Iodomethyl)azetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(iodomethyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6INO/c5-2-3-1-4(7)6-3/h3H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSNSUAFJJIIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502576 | |

| Record name | 4-(Iodomethyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74694-50-1 | |

| Record name | 4-(Iodomethyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodomethyl Azetidin 2 One

Direct Iodocyclization of Homoallylamines

The direct iodocyclization of homoallylamines presents an efficient method for the synthesis of 2-(iodomethyl)azetidine derivatives. medwinpublishers.comrsc.org This process involves the reaction of a homoallylic amine with iodine in the presence of a base, leading to a 4-exo-tet ring closure. medwinpublishers.combham.ac.uk

Optimization of Reaction Conditions and Substrate Scope for 4-(Iodomethyl)azetidin-2-one Formation

The success of the iodocyclization reaction is highly dependent on the reaction conditions. Key parameters that have been optimized include the choice of solvent, base, and reaction temperature. rsc.org Acetonitrile is commonly used as the solvent, and sodium hydrogen carbonate is an effective base for this transformation. medwinpublishers.comrsc.org

The reaction is typically carried out at room temperature (20 °C) to favor the formation of the four-membered azetidine (B1206935) ring. rsc.org Elevating the temperature, for instance to 50 °C, can lead to the formation of the isomeric five-membered 3-iodopyrrolidine (B174656) derivatives through thermal rearrangement of the initially formed azetidine. rsc.orgresearchgate.net

A variety of homoallylamines have been successfully employed in this reaction, demonstrating a broad substrate scope. This includes substrates with aryl and alkyl substituents. rsc.org The reaction generally proceeds in high yield, often exceeding 90%. rsc.org

Table 1: Optimization of Iodocyclization Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaHCO₃ | Acetonitrile | 20 | cis-Azetidine | 96 |

| 2 | NaHCO₃ | Acetonitrile | 50 | cis-Pyrrolidine | 82 |

Data compiled from studies on the iodocyclization of N-benzyl-1-phenylbut-3-en-1-amine. rsc.org

Control of Diastereoselectivity in this compound Synthesis

A significant feature of the iodocyclization of homoallylamines is its high diastereoselectivity, consistently producing the cis-diastereomer of the 2-(iodomethyl)azetidine product. medwinpublishers.comrsc.org This stereochemical outcome is attributed to the transition state geometry of the cyclization step. rsc.orgresearchgate.net

The proposed mechanism involves the formation of an iodiranium ion intermediate from the reaction of the alkene with iodine. researchgate.net The subsequent intramolecular nucleophilic attack by the amine nitrogen can proceed through two possible transition states. The favored transition state, leading to the cis product, avoids significant pseudo 1,3-diaxial interactions that would be present in the transition state leading to the trans product. rsc.orgresearchgate.net

Mechanistic Insights into Iodocyclization Pathways

The iodocyclization reaction is initiated by the electrophilic attack of iodine on the double bond of the homoallylamine, forming a cyclic iodiranium ion intermediate. researchgate.netnih.gov This is followed by an intramolecular nucleophilic attack by the nitrogen atom, resulting in the formation of the four-membered azetidine ring in a 4-exo-tet cyclization. medwinpublishers.combham.ac.uk The reaction is understood to proceed via this pathway, which accounts for the observed high cis-diastereoselectivity. rsc.orgresearchgate.net It has been noted that the initially formed iodoazetidines can be prone to isomerization to the thermodynamically more stable pyrrolidine (B122466) derivatives, particularly at elevated temperatures. rsc.orgresearchgate.net

Conversion from Precursor Azetidin-2-ones Bearing Leaving Groups at C4

An alternative and widely used strategy for the synthesis of this compound involves a two-step sequence starting from a 4-(hydroxymethyl)azetidin-2-one (B2538724) intermediate. This method relies on the conversion of the hydroxyl group into a better leaving group, typically a sulfonate ester, which is subsequently displaced by iodide.

Synthesis of 4-(Hydroxymethyl)azetidin-2-one Intermediates

The precursor, 4-(hydroxymethyl)azetidin-2-one, can be synthesized through various established methods. One common approach involves a multi-step synthesis starting from 4-formyl-β-lactams. Another route utilizes the intramolecular N-C2 cyclization of a chiral substrate. researchgate.net For example, (S)-4-(hydroxymethyl)azetidin-2-one can be prepared via the intramolecular cyclization of a chiral serine-derived substrate. researchgate.net These intermediates are often obtained as oils or crystalline solids and are characterized by spectroscopic methods. rsc.org

Transformation of Sulfonyloxymethyl (Mesylate, Tosylate) Derivatives to this compound

The hydroxyl group of 4-(hydroxymethyl)azetidin-2-one is a poor leaving group and must be activated for nucleophilic substitution. This is typically achieved by converting it into a sulfonate ester, such as a mesylate or tosylate.

The synthesis of the mesylate derivative is accomplished by reacting the 4-(hydroxymethyl)azetidin-2-one with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.org Similarly, the tosylate derivative is prepared using p-toluenesulfonyl chloride. rsc.org

Once the sulfonyloxymethyl derivative is formed, it is treated with an iodide salt, most commonly sodium iodide, in a suitable solvent like acetone. rsc.org This results in an Sₙ2 reaction where the sulfonate group is displaced by iodide, yielding the desired this compound. rsc.org This reaction often requires heating under reflux for an extended period to ensure complete conversion. rsc.org The product is then isolated and purified, typically by extraction and chromatography. rsc.org For instance, (3R,4R)-4-iodomethyl-1-isopropyl-3-methoxyazetidin-2-one has been synthesized from the corresponding tosylate with sodium iodide in acetone. rsc.org

Table 2: Synthesis of this compound from Sulfonate Precursors

| Precursor | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| (3R,4S)-1-Isopropyl-3-methoxy-4-(tosyloxymethyl)azetidin-2-one | Sodium Iodide | Acetone | (3R,4R)-4-Iodomethyl-1-isopropyl-3-methoxyazetidin-2-one | Not specified |

| (3R,4S)-1-Isopropyl-4-mesyloxymethyl-3-methoxyazetidin-2-one | Not specified | Not specified | Not specified | Not specified |

Data compiled from literature procedures. rsc.org

Emerging and Niche Synthetic Routes to this compound

Detailed research has illuminated a couple of key niche pathways for the preparation of this compound. These methods are characterized by their strategic approach, starting from more readily available precursors and converting them to the desired iodinated compound.

One prominent method involves a Finkelstein-type reaction, a classic and efficient method for the synthesis of alkyl iodides. In this approach, a 4-(tosyloxymethyl)azetidin-2-one derivative serves as the starting material. The tosyl group, being an excellent leaving group, is displaced by an iodide ion. For instance, the synthesis of (3R,4R)-4-iodomethyl-1-isopropyl-3-methoxyazetidin-2-one has been achieved by treating (3R,4S)-1-isopropyl-3-methoxy-4-(tosyloxymethyl)azetidin-2-one with sodium iodide in refluxing acetone. rsc.org This reaction proceeds over a period of 40 hours to yield the desired product. rsc.org This methodology has been applied to a range of substituted azetidin-2-ones, demonstrating its utility. rsc.org

Another noteworthy synthetic route commences with 4-vinylazetidin-2-one. rsc.org This approach involves an initial reductive ozonolysis of the vinyl group to afford 4-hydroxymethylazetidin-2-one. rsc.org This intermediate alcohol is then tosylated using toluene-p-sulfonyl chloride, followed by a reaction with sodium iodide to furnish this compound. rsc.org This two-step conversion from the hydroxymethyl intermediate provides a reliable pathway to the target compound.

These synthetic strategies are summarized in the table below, providing an overview of the key transformations and conditions employed in these niche routes.

| Starting Material | Reagents | Product | Key Findings |

| (3R,4S)-1-Isopropyl-3-methoxy-4-(tosyloxymethyl)azetidin-2-one | Sodium iodide, Acetone | (3R,4R)-4-Iodomethyl-1-isopropyl-3-methoxyazetidin-2-one | The reaction is carried out under reflux for 40 hours. rsc.org |

| 4-Vinylazetidin-2-one | 1. O₃, Reductive workup2. Toluene-p-sulfonyl chloride3. Sodium iodide | This compound | The process involves the formation of a 4-hydroxymethylazetidin-2-one intermediate. rsc.org |

Nucleophilic Displacement Reactions at the Iodomethyl Moiety

The iodine atom in the 4-(iodomethyl) group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, leading to diverse derivatives.

Amination: Synthesis of 4-(Aminomethyl)azetidin-2-one (B3097272) Derivatives

The reaction of this compound with primary and secondary amines leads to the formation of stable 4-(aminomethyl)azetidin-2-one derivatives. researchgate.netresearchgate.netrsc.org This amination proceeds via a nucleophilic displacement of the iodide. medwinpublishers.com The crude iodoazetidine, following work-up, can be promptly reacted with a nucleophile like an amine to substitute the iodine and yield stable cis-azetidine derivatives. rsc.org This method has been successfully applied to the synthesis of a variety of amine derivatives in yields ranging from 50% to 87% over two steps. rsc.org

A specific example is the synthesis of single enantiomer azetidines, such as (S,R)-6ab, which was isolated in an 84% yield without any loss of enantiopurity. rsc.org

Table 1: Synthesis of Amine Derivatives of cis-Azetidines

| Entry | Homoallyl Amine | Amine Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1a | Benzylamine | cis-6aa | 87 |

| 2 | 1a | Piperidine | cis-6ab | 84 |

| 3 | 1t | Benzylamine | cis-6ta | 50 |

| 4 | 1u | Benzylamine | cis-6ua | 75 |

| 5 | 1u | Piperidine | cis-6ub | 70 |

Data sourced from a study on the reaction of crude iodoazetidines with amine nucleophiles. rsc.org

Cyanation: Access to 4-(Cyanomethyl)azetidin-2-ones

The displacement of the iodide by a cyanide nucleophile provides a route to 4-(cyanomethyl)azetidin-2-ones. researchgate.net These compounds are valuable intermediates in the synthesis of various biologically active molecules, including carbapenem (B1253116) antibiotics like thienamycin (B194209). researchgate.net The cyanation of aryl halides, a related transformation, has been achieved using non-toxic cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]) in the presence of a palladium catalyst. organic-chemistry.orgacs.org This method avoids the use of highly toxic reagents such as KCN and NaCN. acs.org

Reactions with Carbon Nucleophiles and Organometallic Reagents (e.g., Tetracarbonylferrate(II))

The iodomethyl group of this compound is susceptible to attack by various carbon nucleophiles. wizeprep.com A notable example is the reaction with disodium (B8443419) tetracarbonylferrate(II) (Na2[Fe(CO)4]), also known as Collman's reagent. acs.orgacs.orgwikipedia.org This reaction involves the displacement of the iodide by the tetracarbonylferrate(II) anion. acs.orgacs.org The resulting organoiron intermediate can then undergo further transformations. For instance, treatment of alkyl halides with Na2[Fe(CO)4] followed by sequential reaction with triphenylphosphine (B44618) and acetic acid yields the corresponding aldehyde. wikipedia.org

Intermolecular Reactions with Oxygen and Sulfur Nucleophiles

Oxygen and sulfur nucleophiles can also displace the iodide in this compound. For instance, the reaction with oxygen nucleophiles can lead to the formation of ethers or esters, while sulfur nucleophiles can form thioethers. libretexts.org The reactivity of the azetidine ring can be enhanced by converting it into an azetidinium salt, which facilitates ring-opening by nucleophiles. researchgate.net

Intramolecular Ring Transformations and Rearrangements

In addition to nucleophilic displacement reactions, this compound and its derivatives can undergo intramolecular rearrangements, leading to different heterocyclic systems.

Thermal Isomerization to Pyrrolidine Systems

Heating 2-(iodomethyl)azetidine derivatives can induce a thermal isomerization to form the corresponding 3-iodopyrrolidine derivatives. researchgate.netresearchgate.netrsc.org This rearrangement occurs with complete stereocontrol. medwinpublishers.com For example, increasing the reaction temperature from 20 °C to 50 °C during the iodocyclisation of homoallylamines favors the formation of functionalized 3-iodopyrrolidines through the thermal isomerization of the initially formed 2-(iodomethyl)azetidines. researchgate.netresearchgate.netrsc.org This isomerization is believed to proceed through an aziridinium (B1262131) ion intermediate. researchgate.netresearchgate.netrsc.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 4-(Aminomethyl)azetidin-2-one |

| 4-(Cyanomethyl)azetidin-2-one |

| Disodium tetracarbonylferrate(II) |

| Pyrrolidine |

| Benzylamine |

| Piperidine |

| Thienamycin |

| Potassium ferrocyanide |

| Triphenylphosphine |

| Acetic acid |

| Penicillin |

Ring-Opening Reactions of the Azetidin-2-one (B1220530) Core Initiated by C4-Substituent Reactivity

The reactivity of the C4-substituent can also trigger the opening of the β-lactam ring itself, leading to the formation of acyclic or different heterocyclic structures.

Treatment of 4-(haloalkyl)azetidin-2-ones with reducing agents like lithium aluminum hydride (LiAlH(_4)) can induce a 1,2-fission of the β-lactam ring. nih.gov This reductive cleavage generates an amino alcohol intermediate.

Following the reductive ring opening, the resulting intermediate can undergo subsequent intramolecular cyclization. In the case of 4-(1-haloalkyl)azetidin-2-ones, the intramolecular nucleophilic substitution of the halide by the newly formed amino group leads to the formation of 2-(1-alkoxy-2-hydroxyethyl)aziridines. nih.gov This demonstrates how the reactivity at the C4-substituent can be coupled with the cleavage of the azetidin-2-one ring to construct other valuable heterocyclic systems like aziridines. nih.govdoi.org

Rearrangements Leading to Altered Azetidinone Scaffolds (e.g., Haloalkyl to Azetidine-3-carboxylic acid ester)

Rearrangements that alter the substitution pattern of the azetidinone ring without its cleavage are also known. A notable example is the conversion of 3-(chloromethyl)azetidin-2-ones into azetidine-3-carboxylic acid esters upon treatment with alkoxides. acs.orgacs.org This rearrangement provides a pathway to functionalize the C3 position of the azetidine core.

Metal-Catalyzed Transformations of this compound

The carbon-iodine bond in this compound is susceptible to various metal-catalyzed transformations, offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation. ntu.edu.sgeie.gr Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce aryl substituents at the methyl group of the C4-substituent. doi.org These reactions significantly expand the structural diversity of accessible azetidin-2-one derivatives. The development of efficient catalytic systems, including those based on transition metals like palladium, nickel, and copper, continues to broaden the scope of these transformations. sioc-journal.cn

Table 2: Reactivity Summary of this compound and its Derivatives

| Reaction Type | Reagents/Conditions | Product Type | Key Feature | Reference |

| Ring Expansion | Heat | Pyrrolidine | Stereospecific, involves aziridinium ion | nih.govresearchgate.netscitechnol.comrsc.org |

| Reductive Ring Fission | LiAlH(_4) | Aziridine (B145994) | C1-C2 bond cleavage followed by cyclization | nih.govdoi.org |

| Rearrangement | Alkoxides | Azetidine-3-carboxylic acid ester | Halogen migration and ester formation | acs.orgacs.org |

| Metal-Catalyzed Coupling | Pd catalyst, boronic acid | C4-Arylmethyl azetidin-2-one | C-C bond formation | doi.orgeie.gr |

Cross-Coupling Methodologies for C-C and C-N Bond Formation

The iodomethyl group at the C4 position of the azetidin-2-one ring is an excellent electrophilic handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various cross-coupling reactions. These reactions are pivotal for introducing molecular complexity and synthesizing a wide array of β-lactam derivatives.

Carbon-Carbon Bond Formation:

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. princeton.edu The Negishi cross-coupling, which involves the reaction of an organozinc reagent with an organic halide, has been successfully applied to this compound derivatives. For instance, the organozinc reagent derived from N-benzyl-4-(iodomethyl)azetidin-2-one undergoes palladium-catalyzed cross-coupling with various aryl halides to furnish the corresponding 4-arylmethyl-azetidin-2-ones. This strategy provides a direct route to β²-homophenylalanine derivatives. researchgate.net

Another significant method for C-C bond formation at the C4 position involves intermolecular radical coupling reactions. rsc.org These reactions, often mediated by tri-n-butyltin hydride, allow for the coupling of the azetidin-2-one moiety with electron-deficient alkenes, such as enones, leading to the formation of more complex structures. rsc.org

Table 1: Examples of C-C Bond Forming Reactions from this compound Derivatives

| Coupling Partners | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Organozinc reagent of N-benzyl-4-(iodomethyl)azetidin-2-one + Aryl halides | Palladium catalyst | 4-Arylmethyl-azetidin-2-ones | researchgate.net |

| This compound derivative + Enones | Tri-n-butyltin hydride | 2,6-Disubstituted cyclohexanones with azetidinone moiety | rsc.org |

Carbon-Nitrogen Bond Formation:

The formation of C-N bonds at the C4-methyl position is typically achieved through nucleophilic substitution reactions where the iodide acts as a good leaving group. Primary and secondary amines can readily displace the iodide to form the corresponding 4-(aminomethyl)azetidin-2-one derivatives. nih.gov While these are often classical SN2 reactions, transition metal catalysis, particularly with copper or palladium, can facilitate the coupling of less nucleophilic amines or other nitrogen-containing moieties, a strategy widely employed in modern organic synthesis for C-N bond formation. mdpi.comresearchgate.netresearchgate.net For example, copper-catalyzed intramolecular C-N bond formation has been used to construct fused heterocyclic systems involving an azetidine ring. mdpi.com

Other Transition Metal-Mediated Transformations

Beyond the well-established cross-coupling reactions, other transition metals mediate unique transformations of this compound. A notable example is the reaction with disodium tetracarbonylferrate(II), Na₂Fe(CO)₄. acs.orgacs.org This reaction does not result in a simple coupling product but leads to a rearrangement, yielding β,γ-unsaturated primary amides. acs.org This transformation highlights the ability of specific transition metal reagents to induce complex reactivity patterns beyond simple substitution at the C-I bond.

Titanium(IV) halides are also known to promote carbon-carbon bond-forming reactions, such as reductive aldol-type reactions, by generating enolates from α-halo ketones. researchgate.net While specific examples with this compound are not extensively documented in this context, the principle suggests potential for titanium-mediated C-C bond formation at the exocyclic methylene (B1212753) position.

Further Functionalization of the Azetidin-2-one Ring beyond the C4-Iodomethyl Group

The versatility of the azetidin-2-one scaffold extends beyond the reactivity of the C4-iodomethyl substituent. The nitrogen atom at position 1 and the carbon at position 3 are key sites for introducing further structural diversity and modulating the properties of the molecule.

N1-Substitution and Protecting Group Strategies

The nitrogen atom of the β-lactam ring can be readily substituted, which is crucial for both protecting the amide functionality during synthesis and for tuning the biological activity of the final compound. mdpi.comderpharmachemica.com

Protecting Groups:

A variety of protecting groups can be installed on the N1 position. Silyl protecting groups, such as the t-butyldimethylsilyl (TBDMS) group, are commonly used due to their stability under many reaction conditions and their relatively mild removal. prepchem.com The synthesis of (4S)-1-(t-butyldimethylsilyl)-4-iodomethyl-azetidin-2-one is a well-established procedure. prepchem.com

Aryl groups, such as the p-methoxyphenyl (PMP) or the p-ethoxyphenyl (PEP) group, are also employed. mdpi.com These can often be removed under oxidative conditions using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.com Other common N-protecting groups include benzyl (B1604629) (Bn) and allyl groups, which can be removed by hydrogenolysis and palladium catalysis, respectively. mdpi.com

Table 2: Common N1-Protecting Groups for Azetidin-2-ones

| Protecting Group | Abbreviation | Common Deprotection Method | Reference |

|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) | prepchem.com |

| p-Methoxyphenyl | PMP | Ceric Ammonium Nitrate (CAN) | mdpi.com |

| p-Ethoxyphenyl | PEP | Ceric Ammonium Nitrate (CAN) | mdpi.com |

| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | mdpi.com |

| Allyl | - | Pd(0) catalysis | mdpi.com |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | acs.org |

N1-Substituents for Modulating Activity:

The substituent at the N1 position can significantly influence the biological profile of the azetidinone. For instance, N1-aryl substitution is a common feature in cholesterol absorption inhibitors. derpharmachemica.com In other contexts, specific alkyl groups like cyclohexyl or isopropyl at the N1 position have been found to be important for antidiabetic activity. derpharmachemica.com

Stereoselective Modifications at C3

The C3 position of the azetidin-2-one ring is another critical site for functionalization. The stereochemistry of the substituents at C3 and C4 profoundly impacts the biological activity of β-lactam compounds. nih.govnih.gov

The stereoselective synthesis of C3-substituted azetidin-2-ones can be achieved through various methods. One powerful approach involves the use of an azetidin-2,3-dione synthon. researchgate.netresearchgate.net A regioselective Grignard reaction at the C3-keto group, followed by stereoselective removal of the resulting hydroxyl group, allows for the introduction of a wide range of alkyl or aryl substituents at the C3 position. researchgate.net Subsequent hydrogenation of C3-alkylidene intermediates can provide cis-3-alkylazetidin-2-ones with high stereoselectivity. researchgate.net

Modifications at the C3 position have been extensively explored in the development of various therapeutic agents. For example, in the context of cholesterol absorption inhibitors, the introduction of a hydroxyl group or a sulfur-containing substituent on the C3 side chain has been shown to significantly improve activity. researchgate.netacs.org Similarly, for antineoplastic azetidinones, the nature of the substituent at C3, such as a phenoxy versus a methoxy (B1213986) group, can dramatically alter the cytotoxic activity. nih.gov The Staudinger reaction, the cycloaddition of a ketene (B1206846) and an imine, remains a cornerstone for constructing the azetidin-2-one ring and allows for the introduction of various substituents at C3, often with controllable stereochemistry. nih.govresearchgate.netnih.gov

Table of Compounds

Mechanistic Investigations and Computational Chemistry in 4 Iodomethyl Azetidin 2 One Research

Theoretical Frameworks: DFT and Ab Initio Approaches

Computational chemistry has become an indispensable tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. Density Functional Theory (DFT) and ab initio methods are at the forefront of these theoretical investigations, offering profound insights into the behavior of 4-(iodomethyl)azetidin-2-one.

Elucidation of Reaction Mechanisms and Transition State Analysis

DFT and ab initio calculations are powerful methods for mapping the potential energy surfaces of chemical reactions. nih.gov This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, a key reaction pathway of interest is its propensity to undergo ring expansion to form larger heterocyclic systems.

Computational studies on analogous 2-(halomethyl)azetidines have shown that these ring expansions likely proceed through a bicyclic azetidinium ion intermediate. researchgate.net DFT calculations can be employed to model the transition state for the intramolecular cyclization, where the nitrogen atom of the azetidine (B1206935) ring attacks the carbon bearing the iodine atom, displacing the iodide ion. The geometry and energy of this transition state provide critical information about the feasibility and kinetics of the reaction.

Table 1: Calculated Activation Energies for the Ring Expansion of Halomethylazetidines

| Halogen (X) | Method/Basis Set | Solvent | Activation Energy (kcal/mol) |

| Cl | B3LYP/6-31G(d) | DMSO | 22.5 |

| Br | B3LYP/6-31G(d) | DMSO | 19.8 |

| I | B3LYP/6-31G(d) | DMSO | 17.2 (Estimated) |

Data is hypothetical and based on trends observed in computational studies of similar systems.

The calculations can also elucidate the subsequent nucleophilic attack on the bicyclic intermediate, which dictates the final product distribution. By mapping the entire reaction coordinate, from the starting this compound to the final ring-expanded product, a complete mechanistic picture can be constructed.

Prediction of Reactivity and Selectivity Profiles

Beyond elucidating reaction pathways, computational methods can predict the reactivity and selectivity of this compound in various chemical transformations. youtube.com For instance, in reactions involving external nucleophiles, DFT can be used to calculate the relative activation barriers for attack at different electrophilic sites of the molecule. This allows for the prediction of regioselectivity and stereoselectivity.

The electronic properties of the molecule, such as the distribution of molecular orbitals and atomic charges, can be calculated to identify the most reactive sites. The Lowest Unoccupied Molecular Orbital (LUMO) is often localized on the carbon atom of the C-I bond, indicating its susceptibility to nucleophilic attack.

Furthermore, computational models can predict how changes in the substrate structure, such as the introduction of substituents on the azetidinone ring, will influence the reaction outcomes. These predictive capabilities are invaluable for designing new reactions and optimizing existing synthetic protocols.

Experimental Mechanistic Studies

While computational studies provide a theoretical framework, experimental investigations are essential for validating these models and providing tangible evidence for the proposed mechanisms.

Kinetic Analysis of Key Transformations

Kinetic studies are fundamental to understanding reaction mechanisms. By monitoring the rate of a reaction under various conditions (e.g., temperature, concentration of reactants, solvent polarity), a rate law can be determined, which provides insights into the molecularity of the rate-determining step.

For the ring expansion of this compound, kinetic analysis can help to confirm whether the reaction is unimolecular (suggesting the intramolecular cyclization is rate-determining) or bimolecular (if an external nucleophile is involved in the rate-determining step). The effect of solvent polarity on the reaction rate can also provide evidence for the formation of charged intermediates, such as the proposed azetidinium ion.

Table 2: Hypothetical Rate Constants for the Solvolysis of this compound in Different Solvents

| Solvent | Dielectric Constant | Relative Rate Constant |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 15 |

| Acetonitrile | 37.5 | 250 |

| Water | 80.1 | 1200 |

Data is illustrative and represents expected trends for a reaction proceeding through a charged intermediate.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction. wikipedia.org By replacing an atom in the starting material with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), the position of that atom in the product can be determined using techniques like mass spectrometry or NMR spectroscopy.

In the context of this compound, a ¹³C label could be incorporated into the iodomethyl group. The position of this label in the ring-expanded product would provide definitive evidence for the proposed rearrangement mechanism involving the bicyclic azetidinium intermediate. If the label is found in the newly formed ring, it would strongly support the intramolecular cyclization pathway.

Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates provide the most compelling evidence for a proposed reaction mechanism. nih.gov While often challenging due to their short lifetimes, various spectroscopic techniques can be employed to detect and characterize these transient species.

In the case of the ring expansion of this compound, the bicyclic azetidinium ion is a key proposed intermediate. Under specific conditions, such as in a low-nucleophilicity solvent at low temperatures, it might be possible to generate a sufficiently high concentration of this intermediate for spectroscopic analysis. Techniques like low-temperature NMR spectroscopy could potentially be used to observe the signals corresponding to this strained, charged species, providing direct evidence for its existence.

Strategic Applications of 4 Iodomethyl Azetidin 2 One in Organic Synthesis

Building Block for Stereodefined Azetidine (B1206935) Derivatives

The primary utility of 4-(iodomethyl)azetidin-2-one lies in its role as a scaffold for creating more complex, stereodefined azetidine derivatives. The C4-iodomethyl group is a prime site for SN2 reactions, allowing for the introduction of a wide range of functional groups. Because the stereocenter at C4 is typically established during the synthesis of the β-lactam ring (e.g., through [2+2] cycloaddition), subsequent substitutions of the iodide proceed with retention or inversion of configuration, depending on the mechanism, thus preserving stereochemical integrity.

This strategy enables the synthesis of a library of C4-functionalized azetidin-2-ones, which are themselves important targets for medicinal chemistry or can serve as intermediates for further transformations. Nucleophiles such as amines, azides, thiols, and cyanides can be readily introduced, affording novel azetidine derivatives with tailored properties.

Table 1: Synthesis of Stereodefined Azetidine Derivatives

| Nucleophile | Reagent(s) | Product | Yield (%) |

| Hydroxide | Ozonolysis of 4-vinylazetidin-2-one | 4-(Hydroxymethyl)azetidin-2-one (B2538724) | N/A |

| Iodide | Toluene-p-sulfonyl chloride, Sodium iodide | This compound | N/A |

| Methyl glyoxylate (B1226380) | Methyl glyoxylate hydrate, Triethylamine (B128534) | Methyl hydroxy-(2-iodomethyl-4-oxoazetidin-1-yl)acetate | N/A |

Precursor for Diverse Nitrogen-Containing Heterocyclic Scaffolds

Beyond simple substitution, the unique structure of this compound facilitates a variety of ring transformation and expansion reactions, providing access to other important heterocyclic frameworks.

One of the most significant applications of this compound derivatives is their rearrangement into substituted pyrrolidine (B122466) frameworks. This transformation is typically achieved through thermal isomerization. Heating 2-(iodomethyl)azetidine derivatives can induce a ring expansion to form 3-iodopyrrolidines stereoselectively.

The mechanism is believed to proceed through an intramolecular SN2 reaction, where the nitrogen atom of the azetidine ring attacks the carbon bearing the iodine. This forms a strained, bicyclic aziridinium (B1262131) ion intermediate, which is then opened by the iodide ion attacking one of the methylene (B1212753) carbons, leading to the thermodynamically more stable five-membered pyrrolidine ring. The reaction conditions, particularly temperature, can be tuned to favor either the azetidine starting material or the rearranged pyrrolidine product.

Table 2: Azetidine to Pyrrolidine Ring Expansion

| Starting Material | Conditions | Product | Key Feature |

| N-Substituted 2-(iodomethyl)azetidines | Heating (e.g., 50 °C) | N-Substituted 3-iodopyrrolidines | Stereoselective thermal isomerization |

While the conversion of this compound to aziridine (B145994) (ring contraction) or oxolane (ring transformation) frameworks is theoretically conceivable, these specific applications are not prominently described in the surveyed scientific literature. The synthesis of β-lactams from aziridines is a more commonly reported transformation. Similarly, while ring-opening reactions of aziridines can lead to oxygen-containing heterocycles like tetrahydrofurans (oxolanes), the direct conversion from a this compound precursor appears to be an underexplored synthetic route.

The electrophilic carbon of the iodomethyl group and the nucleophilic nitrogen of the β-lactam ring (or a substituent attached to it) provide the ideal components for intramolecular cyclization reactions to form fused bicyclic systems. A key example is the synthesis of the isoclavam core structure. In this process, the nitrogen of this compound is first functionalized, for instance, by reacting it with an ester of glyoxylic acid. Subsequent treatment with a base, such as sodium hydride, promotes an intramolecular SN2 reaction where the newly formed alkoxide attacks the iodomethyl group, displacing the iodide and forming a new five-membered ring fused to the original β-lactam. rsc.org This strategy provides a stereocontrolled route to important bicyclic β-lactam frameworks, which are analogs of clavulanic acid. rsc.org

Table 3: Intramolecular Cyclization to Fused β-Lactam Systems

| Reactant on N1 | Base | Product | Bicyclic System |

| Methyl hydroxyacetate moiety | Sodium Hydride | Methyl 7-oxo-3-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | Isoclavam |

Ynamides are a class of compounds containing a nitrogen atom attached to an acetylenic carbon, representing a highly versatile functional group in organic synthesis. While no direct synthesis of a β-lactam ynamide from this compound has been specifically detailed, general methods for the N-alkynylation of lactams are well-established and could plausibly be applied to the azetidin-2-one (B1220530) scaffold.

Modern approaches to ynamide synthesis often involve copper-catalyzed cross-coupling reactions. thieme-connect.comnih.gov A typical strategy involves the coupling of a secondary amide or lactam with an alkynyl bromide or a 1,1-dibromo-1-alkene in the presence of a copper(I) or copper(II) catalyst and a suitable ligand, such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine. thieme-connect.comnih.gov Applying this methodology, the N-unsubstituted version of this compound could potentially be coupled with an appropriate alkynylating agent to generate the corresponding β-lactam ynamide, a novel derivative with potential for further synthetic elaboration.

Role in the Synthesis of Non-Canonical Amino Acids and Peptidomimetic Scaffolds

The high ring strain of the azetidin-2-one core makes it an excellent synthon for the preparation of β-amino acids and their derivatives, which are crucial components of peptidomimetics and various biologically active molecules. nih.govnih.gov This synthetic strategy, often referred to as the "β-lactam synthon method," relies on the controlled, regioselective opening of the β-lactam ring. nih.gov

The N1–C2 (amide) bond or the C2–C3 bond can be cleaved under various conditions (e.g., hydrolysis, hydrogenolysis, or reduction) to afford β-amino acids or β-amino esters. The substituents at the C3 and C4 positions of the original β-lactam dictate the final structure of the amino acid. This compound is a particularly useful precursor in this context. The iodomethyl group can be converted into a wide variety of other functionalities prior to ring-opening, allowing for the synthesis of non-canonical β-amino acids with diverse and well-defined side chains at the γ-position. This versatility makes it a powerful tool in drug discovery and the development of novel peptide-based therapeutics. nih.govnih.gov

Contribution to Complex Natural Product Synthesis

The strategic importance of this compound in the synthesis of complex natural products is most prominently demonstrated in the construction of carbapenem (B1253116) and penem (B1263517) antibiotics. These compounds are characterized by a bicyclic core, where the azetidin-2-one ring is fused to a five-membered ring. The iodomethyl group at the C4 position of the azetidinone is a key functional handle that enables the crucial cyclization step to form this adjacent ring.

Key Role in β-Lactam Antibiotic Synthesis

The synthesis of potent β-lactam antibiotics such as thienamycin (B194209) and its derivatives often involves the use of a 4-substituted azetidin-2-one precursor. While 4-acetoxyazetidin-2-one is a commonly employed intermediate, the strategic use of this compound offers a direct and efficient route for carbon-carbon bond formation at the C4 position, a critical step in the construction of the carbapenem and penem skeletons. nih.gov

The general synthetic strategy involves the nucleophilic displacement of the iodide by a suitable carbon nucleophile, which then undergoes an intramolecular reaction to form the fused five-membered ring. This approach provides a convergent and stereocontrolled pathway to these complex bicyclic systems.

Synthesis of Carbapenem Core Structures

In the synthesis of carbapenems, this compound serves as a key electrophile. The iodine atom, being an excellent leaving group, facilitates the reaction with various nucleophiles. For instance, the reaction with a thiol-containing substrate can lead to the formation of the thia-aza-bicyclic core of penems. Similarly, reaction with an appropriate carbon nucleophile can pave the way for the carbapenem ring system.

The table below illustrates the general synthetic utility of this compound in the formation of key intermediates for carbapenem and penem antibiotics.

| Precursor | Reagent | Key Intermediate | Target Antibiotic Class |

| This compound | Thiol-containing nucleophile | 4-Thioalkyl-azetidin-2-one | Penems |

| This compound | Enolate or other carbon nucleophile | 4-Alkyl-azetidin-2-one | Carbapenems |

Detailed research has demonstrated the feasibility of these transformations, highlighting the efficiency and stereocontrol that can be achieved using this building block. The ability to introduce a variety of side chains at the C4 position through the displacement of the iodide also allows for the synthesis of a diverse range of antibiotic analogues with potentially improved biological activity and pharmacokinetic properties.

While the primary application of this compound in natural product synthesis has been focused on β-lactam antibiotics, its potential as a versatile four-carbon building block with a reactive electrophilic center suggests that its utility could be extended to the synthesis of other complex heterocyclic natural products. However, to date, its most significant and well-documented contribution lies in the efficient and strategic construction of the carbapenem and penem antibiotic families.

Future Directions and Emerging Research Avenues

Development of Eco-Friendly and Sustainable Synthetic Protocols

The chemical industry is undergoing a significant shift towards green and sustainable practices, and the synthesis of β-lactam derivatives is no exception. Traditional methods for synthesizing azetidinones often involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. researchgate.netresearchgate.net Future research will prioritize the development of eco-friendly protocols that minimize environmental impact while maintaining high efficiency and yield.

Key areas of focus include:

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times, improve yields, and often allow for the use of greener solvents or even solvent-free conditions. researchgate.netnih.gov

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, ionic liquids, or 2-methyltetrahydrofuran (B130290) is a critical goal. mdpi.com

Catalytic Approaches: The development of reusable heterogeneous catalysts can simplify product purification and reduce waste streams associated with stoichiometric reagents. mdpi.com

The table below compares traditional and potential green synthetic approaches applicable to azetidinone synthesis.

| Feature | Traditional Synthetic Methods | Eco-Friendly & Sustainable Protocols |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication |

| Solvents | Chlorinated solvents (e.g., Dichloromethane), DMF, Dioxane | Water, Ethanol, Ionic Liquids, 2-MeTHF, Solvent-free |

| Reaction Time | Often long (12-16 hours) researchgate.net | Significantly shorter |

| Catalysts | Often stoichiometric reagents, homogeneous catalysts | Reusable heterogeneous catalysts, Biocatalysts |

| Waste Generation | High, often containing hazardous byproducts | Minimized, reduced use of toxic materials |

By integrating these green chemistry principles, the synthesis of 4-(Iodomethyl)azetidin-2-one and its derivatives can become more economically viable and environmentally responsible.

Exploration of Organocatalytic and Biocatalytic Approaches

The synthesis of chiral β-lactams is of paramount importance, as the biological activity of these compounds is often highly dependent on their stereochemistry. rsc.orgrsc.org Asymmetric organocatalysis and biocatalysis have emerged as powerful tools for achieving high levels of stereocontrol under mild and environmentally friendly conditions, representing a significant advancement over traditional metal-based catalysis. mdpi.combeilstein-journals.org

Organocatalysis: This field utilizes small organic molecules to catalyze chemical transformations. For azetidinone synthesis, chiral amines, Brønsted acids, and bifunctional catalysts have shown great promise in formal [2+2] cycloaddition reactions. mdpi.comnih.gov These catalysts are typically metal-free, less sensitive to air and moisture, and more readily available, making them attractive for large-scale synthesis.

Biocatalysis: The use of enzymes to perform chemical transformations offers unparalleled selectivity and operates under mild, aqueous conditions. illinois.edu For azetidinone chemistry, several enzymatic strategies are being explored:

Penicillin G Acylases: These enzymes are used industrially for the synthesis of semi-synthetic β-lactam antibiotics and could be adapted for creating novel derivatives. researchgate.net

Nitrilase-Mediated Conversions: A particularly relevant approach involves the enzymatic hydrolysis of a nitrile group. For instance, 4-(cyanomethyl)azetidin-2-ones can be selectively converted into the corresponding 4-carboxymethyl-β-lactams using a nitrilase. rsc.org This biocatalytic step successfully hydrolyzes the nitrile without cleaving the sensitive β-lactam ring, a significant challenge in chemical hydrolysis. rsc.orgresearchgate.net This strategy could be applied to precursors of this compound to introduce functionality in a chemo- and stereoselective manner.

The following table summarizes key catalytic approaches for azetidinone synthesis.

| Catalysis Type | Catalyst Example | Reaction Type | Key Advantages |

| Organocatalysis | Cinchona alkaloids, Proline derivatives mdpi.com | [2+2] Cycloaddition | Metal-free, high enantioselectivity, mild conditions |

| Biocatalysis | Nitrilase rsc.org | Nitrile hydrolysis | High chemoselectivity, aqueous conditions, avoids ring cleavage |

| Biocatalysis | Penicillin G Acylase researchgate.net | Acyl group transfer | Environmentally friendly, established industrial use |

The continued discovery and engineering of novel organocatalysts and enzymes will undoubtedly unlock new, efficient, and highly selective pathways to chiral this compound and its analogs. mdpi.com

Unveiling Novel Reactivity Modes for the Iodomethyl Substituent

The iodomethyl group at the C-4 position is the key to the synthetic versatility of this compound. As a derivative of a primary alcohol, the C-I bond is an excellent leaving group, making it susceptible to a wide range of transformations. While its use in standard nucleophilic substitutions is established, future research aims to uncover and exploit more novel reactivity patterns.

Potential avenues for exploration include:

Intramolecular Cyclizations: The iodomethyl group can act as an electrophile in intramolecular reactions to construct bicyclic β-lactam systems. researchgate.net This includes nucleophilic substitutions and radical cyclizations, leading to novel fused-ring structures that are of interest in medicinal chemistry.

Organometallic Coupling Reactions: The C-I bond is amenable to various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse aryl, alkynyl, and vinyl substituents. This would vastly expand the chemical space accessible from this building block.

Radical Chemistry: Photoredox catalysis and other modern radical initiation methods can be used to generate a carbon-centered radical from the C-I bond. This radical intermediate could then participate in additions to alkenes or alkynes, providing access to more complex side-chain architectures.

Reaction with Organometallic Reagents: The reaction with reagents like disodium (B8443419) tetracarbonylferrate(II) has been shown to yield interesting transformations, hinting at a rich but underexplored area of reactivity. acs.org

The table below outlines potential novel reactions for the iodomethyl group.

| Reaction Type | Reagent Class | Potential Product | Significance |

| Intramolecular Radical Cyclization | Radical initiator (e.g., AIBN, Photoredox catalyst) | Bicyclic β-lactams | Access to constrained, novel scaffolds |

| Suzuki Cross-Coupling | Aryl boronic acid, Pd catalyst | 4-(Arylmethyl)azetidin-2-ones | Introduction of aromatic diversity |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 4-(Alkynylmethyl)azetidin-2-ones | Installation of a versatile alkyne handle |

| Nucleophilic Substitution with Azide (B81097) | Sodium Azide | 4-(Azidomethyl)azetidin-2-one | Precursor for "click" chemistry, amine synthesis |

By systematically exploring these and other modern synthetic methods, the full potential of this compound as a versatile synthetic intermediate can be realized.

Designing Advanced Libraries of Azetidinone Analogs for Chemical Probe Development

Chemical probes are small molecules designed to study biological systems by selectively interacting with proteins or other biomolecules. nih.gov They typically consist of a scaffold for target recognition, a reactive group for covalent linkage, and a reporter tag (e.g., a fluorophore or affinity handle) for detection. nih.gov this compound is an ideal starting point for the development of such probes due to the combination of the biologically relevant β-lactam core and the synthetically versatile iodomethyl group.

Future research in this area will focus on:

Modular Synthesis: Developing modular synthetic routes to rapidly create libraries of azetidinone analogs. This involves varying the substituents at the N-1 and C-3 positions of the β-lactam ring to modulate target selectivity and physicochemical properties. nih.gov

Click Chemistry Applications: The iodomethyl group can be easily converted to an azidomethyl group. This introduces an azide handle, which can be coupled with a wide variety of alkyne-containing reporter tags via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. mdpi.com This highly efficient and specific reaction allows for the late-stage functionalization of the azetidinone core, enabling the creation of diverse libraries of probes from a common intermediate.

Target Identification and Validation: These newly designed probes can be used in activity-based protein profiling (ABPP) and chemoproteomic experiments to identify novel protein targets of β-lactam compounds, potentially uncovering new therapeutic opportunities beyond their traditional role as antibacterial agents. nih.gov For example, certain azetidinone derivatives have shown activity as inhibitors of enzymes like human leukocyte elastase and matrix metalloproteinases. nih.gov

The design of a chemical probe based on the this compound scaffold is outlined below.

| Probe Component | Role | Implementation on Azetidinone Scaffold |

| Ligand/Scaffold | Confers selectivity for the protein of interest. | The substituted azetidin-2-one (B1220530) core. |

| Reactive Group | Forms a covalent bond with the target protein. | The strained β-lactam ring itself can act as a reactive group for serine hydrolases. |

| Reporter Tag | Enables detection and/or isolation of the probe-protein complex. | Attached via the iodomethyl handle (e.g., conversion to azide followed by "click" reaction). |

| Example Reporter Tags | Fluorescein (for imaging), Biotin (for affinity purification), Alkyne/Azide (for bioorthogonal ligation). |

By designing and synthesizing advanced libraries of such probes, researchers can delve deeper into the biological roles of β-lactam-binding proteins and develop new tools for drug discovery and diagnostics. ethz.ch

Q & A

Q. What are the standard synthetic routes for 4-(Iodomethyl)azetidin-2-one, and how can reproducibility be ensured?

The synthesis of this compound often involves iodocyclization strategies. A model synthesis (Scheme 21, 24) utilizes pent-4-en-2-yl carbamate intermediates, reacted with iodine in a biphasic system (ether and aqueous NaHCO₃). Acidic workup is critical for successful cyclization, as basic conditions may lead to incomplete reactions . To ensure reproducibility, detailed protocols must include:

- Exact molar ratios of reagents (e.g., iodine, carbamate).

- Precise reaction times and temperature control.

- Workup conditions (e.g., acidic vs. basic) and purification methods (e.g., crystallization in ethyl acetate).

Full experimental details should be documented in the main text or supplementary materials to comply with reproducibility standards .

Q. What spectroscopic methods are critical for characterizing this compound?

Key characterization techniques include:

- ¹H/¹³C NMR : To confirm the azetidin-2-one ring structure and iodomethyl substituent.

- IR Spectroscopy : For identifying carbonyl (C=O) stretches (~1750 cm⁻¹) and C-I bonds (~500 cm⁻¹).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with iodine.

For novel compounds, elemental analysis and X-ray crystallography (if crystalline) are recommended to confirm purity and structural identity .

Q. How should raw and processed data be presented in studies involving this compound?

Raw data (e.g., NMR spectra, chromatograms) should be included in appendices, while processed data (e.g., tables of coupling constants, yield calculations) must appear in the main text. Statistical analyses (e.g., error margins for yields) should justify the choice of tests (e.g., Student’s t-test) and link results directly to the research question .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound during iodocyclization?

Yield optimization requires careful control of:

- Solvent Systems : Biphasic conditions (ether/NaHCO₃) improve iodine solubility and reduce side reactions.

- Workup pH : Acidic conditions (e.g., HCl) favor cyclization, while basic conditions may hydrolyze intermediates .

- Catalyst Purity : Trace impurities in triethylamine or chloroacetyl chloride can derail selectivity. Systematic screening via Design of Experiments (DoE) is advised to identify optimal parameters .

Q. How can contradictions in reported biological activity data for azetidin-2-one derivatives be resolved?

Discrepancies in antimicrobial or anticancer activity may arise from:

- Purity Variations : Impurities >5% can skew bioassay results. Use HPLC or GC-MS to verify compound integrity .

- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) must be standardized.

- Structural Nuances : Substituent positioning (e.g., iodomethyl vs. phenylsulfonyl groups) dramatically alters bioactivity. Comparative studies with structural analogs are essential .

Q. What mechanistic insights explain the role of iodine in this compound synthesis?

Iodocyclization proceeds via electrophilic iodine attack on alkene π-bonds, forming a cyclic iodonium ion intermediate. Subsequent nucleophilic ring closure by the carbonyl oxygen generates the azetidin-2-one scaffold. Stereochemical outcomes depend on alkene geometry and solvent polarity, as demonstrated in model systems (Schemes 9, 21) .

Q. What strategies validate the stability of this compound under varying storage conditions?

Stability studies should assess:

- Thermal Degradation : TGA/DSC analysis to determine decomposition temperatures.

- Light Sensitivity : UV-vis spectroscopy under accelerated light exposure.

- Hydrolytic Stability : HPLC monitoring of aqueous solutions at pH 2–12.

Store the compound in amber vials at –20°C under inert atmosphere to minimize iodine loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.